Cas no 1361486-60-3 (4'-(Bromomethyl)-2,3,4-trichloro-3'-(trifluoromethyl)biphenyl)

4'-(Bromomethyl)-2,3,4-trichloro-3'-(trifluoromethyl)biphenyl is a halogenated biphenyl derivative featuring a bromomethyl group and multiple chloro- and trifluoromethyl substituents. This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and the preparation of complex aromatic systems. The presence of both bromomethyl and trifluoromethyl groups enhances its reactivity, enabling selective functionalization for pharmaceuticals, agrochemicals, and advanced materials. Its robust stability under various reaction conditions makes it suitable for multi-step synthetic routes. The electron-withdrawing effects of the chloro and trifluoromethyl groups further contribute to its utility in designing electron-deficient aromatic frameworks. Proper handling is advised due to its halogenated nature.
4'-(Bromomethyl)-2,3,4-trichloro-3'-(trifluoromethyl)biphenyl structure
1361486-60-3 structure
Product name:4'-(Bromomethyl)-2,3,4-trichloro-3'-(trifluoromethyl)biphenyl
CAS No:1361486-60-3
MF:C14H7BrCl3F3
Molecular Weight:418.463590860367
CID:4995427

4'-(Bromomethyl)-2,3,4-trichloro-3'-(trifluoromethyl)biphenyl 化学的及び物理的性質

名前と識別子

    • 4'-(Bromomethyl)-2,3,4-trichloro-3'-(trifluoromethyl)biphenyl
    • インチ: 1S/C14H7BrCl3F3/c15-6-8-2-1-7(5-10(8)14(19,20)21)9-3-4-11(16)13(18)12(9)17/h1-5H,6H2
    • InChIKey: PMRDAMBWTXUCTL-UHFFFAOYSA-N
    • SMILES: BrCC1C=CC(C2C=CC(=C(C=2Cl)Cl)Cl)=CC=1C(F)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 21
  • 回転可能化学結合数: 2
  • 複雑さ: 353
  • XLogP3: 7.3
  • トポロジー分子極性表面積: 0

4'-(Bromomethyl)-2,3,4-trichloro-3'-(trifluoromethyl)biphenyl Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A011005895-250mg
4'-(Bromomethyl)-2,3,4-trichloro-3'-(trifluoromethyl)biphenyl
1361486-60-3 97%
250mg
470.40 USD 2021-07-05
Alichem
A011005895-1g
4'-(Bromomethyl)-2,3,4-trichloro-3'-(trifluoromethyl)biphenyl
1361486-60-3 97%
1g
1,504.90 USD 2021-07-05
Alichem
A011005895-500mg
4'-(Bromomethyl)-2,3,4-trichloro-3'-(trifluoromethyl)biphenyl
1361486-60-3 97%
500mg
790.55 USD 2021-07-05

4'-(Bromomethyl)-2,3,4-trichloro-3'-(trifluoromethyl)biphenyl 関連文献

4'-(Bromomethyl)-2,3,4-trichloro-3'-(trifluoromethyl)biphenylに関する追加情報

4'-(Bromomethyl)-2,3,4-Trichloro-3'-(Trifluoromethyl)Biphenyl: A Comprehensive Overview

4'-(Bromomethyl)-2,3,4-trichloro-3'-(trifluoromethyl)biphenyl, also known by its CAS number 1361486-60-3, is a highly specialized organic compound with a complex structure that makes it a subject of interest in various scientific and industrial applications. This compound belongs to the family of biphenyl derivatives, which are widely studied for their unique chemical properties and potential uses in materials science and pharmaceuticals.

The molecular structure of this compound is characterized by a biphenyl backbone, where each benzene ring is substituted with specific functional groups. The first ring (ring A) is substituted at positions 2, 3, and 4 with chlorine atoms, while the second ring (ring B) bears a bromomethyl group at position 4' and a trifluoromethyl group at position 3'. This combination of substituents imparts unique electronic and steric properties to the molecule.

Recent studies have highlighted the importance of such halogen-substituted biphenyl compounds in the development of advanced materials. For instance, researchers have explored the use of similar compounds in the synthesis of high-performance polymers and organic semiconductors. The presence of multiple electronegative groups like chlorine and trifluoromethyl enhances the electron-withdrawing effects, which can be advantageous in applications requiring high thermal stability and electrical conductivity.

In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic substitution and electrophilic aromatic substitution reactions. The introduction of bromine at position 4' is typically achieved via a Friedel-Crafts alkylation reaction under specific conditions to ensure regioselectivity. Similarly, the trifluoromethyl group can be introduced using electrophilic substitution techniques with appropriate fluorinating agents.

The physical properties of this compound are also worth noting. Its melting point is relatively high due to the strong intermolecular forces arising from the halogen atoms. Additionally, its solubility in common organic solvents like dichloromethane and chloroform makes it suitable for various chemical reactions and purification processes.

From an environmental standpoint, understanding the behavior of such compounds in different ecosystems is crucial. Recent research has focused on assessing the biodegradability and toxicity of halogenated biphenyl derivatives. While preliminary studies suggest that these compounds may persist in certain environments due to their stability, further investigations are needed to fully understand their ecological impact.

In conclusion, 4'-(Bromomethyl)-2,3,4-trichloro-3'-(trifluoromethyl)biphenyl represents a fascinating example of how tailored molecular design can lead to materials with exceptional properties. As scientific research continues to uncover new applications for such compounds, they are poised to play an increasingly important role in both academic and industrial settings.

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